molecular formula C21H17NO4 B13742173 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- CAS No. 3691-93-8

3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy-

Cat. No.: B13742173
CAS No.: 3691-93-8
M. Wt: 347.4 g/mol
InChI Key: XXETVWBJQXPSKM-UHFFFAOYSA-N
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Description

3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- is a synthetic organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. This particular compound is characterized by the presence of a carboxamide group, an ethoxyphenyl group, and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the dibenzofuran core, introduction of the carboxamide group, and subsequent functionalization with the ethoxyphenyl and hydroxy groups. Common reagents used in these reactions may include:

  • Dibenzofuran as the starting material
  • Carboxylic acid derivatives for carboxamide formation
  • Ethoxyphenyl derivatives for substitution reactions
  • Hydroxylating agents for introducing the hydroxy group

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, lacking the carboxamide, ethoxyphenyl, and hydroxy groups.

    3-Dibenzofurancarboxamide: Lacking the ethoxyphenyl and hydroxy groups.

    N-(2-ethoxyphenyl)-2-hydroxybenzamide: Lacking the dibenzofuran core.

Uniqueness

The uniqueness of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

3691-93-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide

InChI

InChI=1S/C21H17NO4/c1-2-25-19-10-6-4-8-16(19)22-21(24)15-12-20-14(11-17(15)23)13-7-3-5-9-18(13)26-20/h3-12,23H,2H2,1H3,(H,22,24)

InChI Key

XXETVWBJQXPSKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O

Origin of Product

United States

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